molecular formula C19H28O11 B13435977 Guaiacol Rutinoside

Guaiacol Rutinoside

Cat. No.: B13435977
M. Wt: 432.4 g/mol
InChI Key: LXYVDLMWTMLHTG-HSVXHRDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaiacol Rutinoside is a glycoside compound formed by the combination of guaiacol and rutinose. Guaiacol is a phenolic compound known for its presence in wood smoke and its use in various industrial applications. Rutinose is a disaccharide composed of rhamnose and glucose.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiacol Rutinoside can be synthesized through the glycosylation of guaiacol with rutinose. This reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions may vary, but common methods include using solvents like methanol or ethanol and maintaining a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve the extraction of guaiacol from natural sources such as wood creosote or the pyrolysis of lignin. The extracted guaiacol is then subjected to glycosylation with rutinose under controlled conditions to produce this compound. The process may involve purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Guaiacol Rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of guaiacol and rutinose, which imparts distinct sensory properties and potential health benefits. Its presence as a marker for smoke taint in wines and its antioxidant activity make it a valuable compound for various applications .

Properties

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O11/c1-8-12(20)14(22)16(24)18(28-8)27-7-11-13(21)15(23)17(25)19(30-11)29-10-6-4-3-5-9(10)26-2/h3-6,8,11-25H,7H2,1-2H3/t8-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1

InChI Key

LXYVDLMWTMLHTG-HSVXHRDBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3OC)O)O)O)O)O)O

Origin of Product

United States

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